4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl bromoacetate, which reacts with the compound to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications. It has been studied for its potential as an antimicrobial, antioxidant, and antiviral agent . Additionally, it has shown promise in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases, including diabetes and cancer . The compound’s ability to inhibit enzymes and its interaction with biological targets make it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring structure allows it to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity, which is crucial for its therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and disease being studied.
Comparison with Similar Compounds
4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as fluconazole, voriconazole, and rufinamide . These compounds share a similar triazole ring structure but differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMGESUVCCARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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